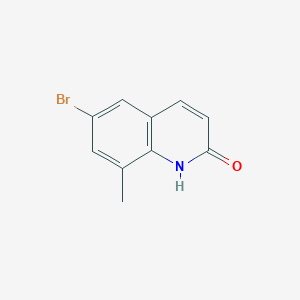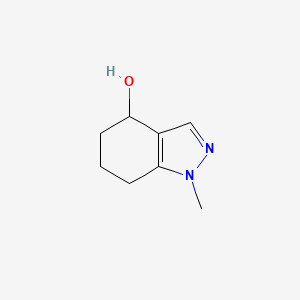
六氟磷酸双(4-叔丁基苯基)碘
描述
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is a useful research compound. Its molecular formula is C20H26F6IP and its molecular weight is 538.3 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电化学性质和聚合
六氟磷酸双(4-叔丁基苯基)碘用于合成和聚合新型聚噻吩衍生物。例如,单体聚-2,3-双(4-叔丁基苯基)-5,8-双(4-己基噻吩-2-基)喹喔啉使用该化合物作为支持电解质进行电化学聚合。所得聚合物在掺杂后表现出独特的颜色,表明由于叔丁基和己基的存在而具有多色性和改进的溶液加工性能 (Ozyurt 等,2008)。
质谱和磺基肽检测
在质谱中,特别是在基质辅助激光解吸/电离飞行时间质谱 (MALDI-TOFMS) 中,六氟磷酸双(4-叔丁基苯基)碘增强了磺基肽的检测。它能有效地给出强烈的分子离子信号,并抑制脱硫和盐的形成,提高了整体检测效率 (Ueki & Yamaguchi, 2006)。
光聚合和 3D/4D 打印应用
该化合物在光聚合工艺和 3D/4D 打印应用中具有重要意义。它用于各种化合物的自由基和阳离子聚合的光引发体系中。它还有助于制造具有可逆溶胀特性和形状记忆效应的立体 3D 图案,这在 4D 打印中至关重要 (Chen 等,2021)。
聚焦苯二甲酰亚胺的合成和表征
六氟磷酸双(4-叔丁基苯基)碘用于合成基于双(三芳胺)的聚酰亚胺,该聚酰亚胺表现出高热稳定性和双极性电致变色行为。这些聚酰亚胺由于在可见光和近红外区域具有高对比度,因此在柔性电致变色器件中具有潜在应用 (Wang & Hsiao, 2014)。
作用机制
Target of Action
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate primarily targets prepolymers in combination with mono or multifunctional monomers . These prepolymers are large, complex molecules that are the precursors to polymers. The compound interacts with these prepolymers, initiating a series of reactions that lead to the formation of polymers.
Mode of Action
The compound acts as a highly efficient ultraviolet (UV) curing agent . When exposed to UV light, it initiates the photopolymerization of prepolymers . This process involves the absorption of UV light, which provides the energy needed to break the bonds in the compound, generating active species that can react with the prepolymers. This reaction leads to the formation of a polymer network.
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is the photopolymerization pathway . This pathway involves the conversion of prepolymers into polymers through a series of reactions initiated by the absorption of UV light. The resulting polymers have a variety of applications, including coatings, adhesives, and various types of resins.
Pharmacokinetics
For instance, it should be added between 1-3% for use with broad spectra mercury lamps .
Result of Action
The primary result of the action of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is the formation of polymers from prepolymers . These polymers have a wide range of applications, including the production of coatings, adhesives, and resins. The compound’s ability to initiate photopolymerization makes it a valuable tool in various industrial processes.
Action Environment
The action of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is influenced by environmental factors such as light and temperature . The compound requires UV light to initiate the photopolymerization of prepolymers . Therefore, the presence and intensity of UV light are crucial factors that influence the compound’s action. Additionally, temperature may also affect the rate of the polymerization process.
安全和危害
生化分析
Biochemical Properties
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the initiation of photopolymerization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with prepolymers and monomers, facilitating their polymerization upon exposure to UV light . The nature of these interactions involves the generation of reactive species that initiate the polymerization process, making it an essential component in the production of polymers.
Cellular Effects
The effects of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce changes in gene expression by generating reactive intermediates that interact with cellular DNA . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, Bis(4-tert-butylphenyl)iodonium hexafluorophosphate exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its use. The compound’s mechanism of action involves the generation of reactive species that can bind to enzymes, altering their activity and leading to changes in gene expression . These interactions are crucial for its role in photopolymerization and other biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific conditions but can degrade upon prolonged exposure to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate vary with different dosages in animal models. At low doses, it can effectively initiate photopolymerization without causing significant toxicity . At high doses, toxic or adverse effects have been observed, including damage to cellular structures and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its role in photopolymerization. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are critical for understanding its biochemical properties and applications.
Transport and Distribution
The transport and distribution of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are affected by these interactions, which can impact its overall activity and function . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in photopolymerization and other biochemical processes.
属性
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLLNCQWBHTSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F6IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552278 | |
| Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61358-25-6 | |
| Record name | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61358-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, bis(4-(1,1-dimethylethyl)phenyl)-, hexafluorophosphate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061358256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate initiate cationic polymerization?
A1: Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate functions as a photoinitiator by generating active species upon exposure to UV light. These active species, often aryl cations, can then initiate the polymerization of monomers containing groups susceptible to cationic attack, such as epoxides. [, ] For instance, in the study by Kanehashi et al., Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate efficiently initiated the photopolymerization of epoxy prepolymers derived from Cashew Nut Shell Liquid (CNSL) upon UV irradiation. []
Q2: Why is Tris(2,2,2-trifluoroethyl) phosphite (TFP) sometimes used in conjunction with Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate in photopolymerization?
A2: While Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate can initiate polymerization, employing a co-initiator like Tris(2,2,2-trifluoroethyl) phosphite (TFP) can significantly enhance the efficiency of the process. [] The inclusion of TFP, a trialkyl phosphite, facilitates a radical chain reaction with the iodonium salt upon radical initiation (e.g., using phenylazoisobutyronitrile and visible light). This reaction generates aryltrialkoxyphosphonium salts, potent initiators for cationic polymerization. The fluorine substituents on TFP minimize unwanted side reactions, leading to more controlled polymerization and improved polymer properties. []
Q3: Are there any advantages to using Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate as a photoinitiator compared to other options?
A3: Research suggests that Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate exhibits superior performance in photopolymerization compared to some other photoinitiators. Kanehashi et al. discovered that Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate led to faster polymerization of CNSL-based epoxy prepolymers compared to other tested photoinitiators. [] This finding indicates potential advantages in terms of curing speed and efficiency for certain applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


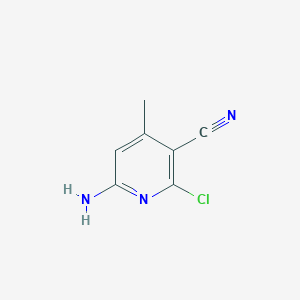


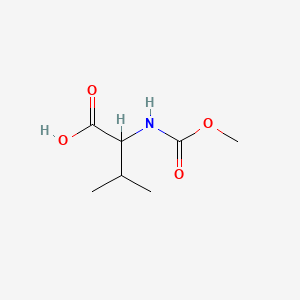


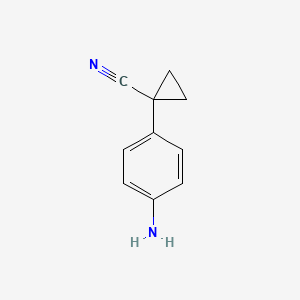
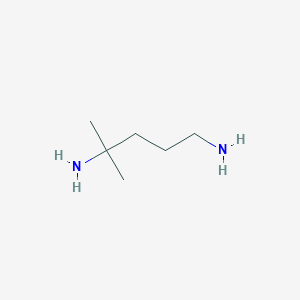
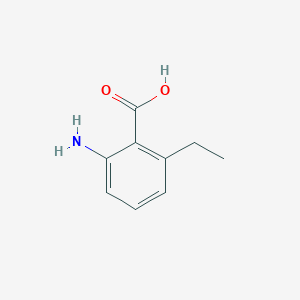
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
